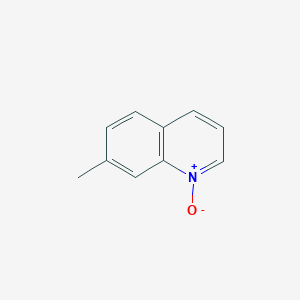

7-Methylquinoline 1-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

7-methyl-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C10H9NO/c1-8-4-5-9-3-2-6-11(12)10(9)7-8/h2-7H,1H3 |

InChI Key |

ULMCVDAJWJRBFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=[N+]2[O-])C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methylquinoline 1 Oxide and Analogous Quinoline N Oxides

Direct N-Oxidation Strategies from Parent Quinoline (B57606) Scaffolds

The most straightforward route to quinoline N-oxides involves the direct oxidation of the nitrogen atom within the parent quinoline scaffold. This transformation enhances the electron-donating character of the oxygen atom and modifies the electronic properties of the quinoline ring, making it a versatile intermediate for further functionalization. thieme-connect.de

Optimized Oxidation Protocols (e.g., Peroxy Acid and Hydrogen Peroxide Systems)

Traditional and optimized chemical oxidation methods remain the cornerstone for the synthesis of quinoline N-oxides. These protocols typically utilize potent oxidizing agents that can selectively target the nucleophilic nitrogen of the quinoline ring.

Peroxy Acid Systems: Organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of aromatic amines. nih.gov The reaction involves the electrophilic transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the quinoline. The process is generally efficient and proceeds under mild conditions. The kinetics and reactivity in N-oxidation are influenced by steric effects; for instance, substitution at the 2-position of the quinoline ring can reduce reactivity. researchgate.net

Hydrogen Peroxide Systems: Hydrogen peroxide (H₂O₂) serves as a greener and more atom-economical oxidant. researchgate.net Its application often requires activation, commonly by using it in conjunction with an acid like acetic acid. This mixture forms an in-situ peroxy acid, which then acts as the oxidizing agent. researchgate.net To enhance efficiency and sustainability, recent advancements include the use of catalysts. For example, methyltrioxorhenium (MTO) is a well-known catalyst that, in combination with H₂O₂, can facilitate a range of oxidation reactions. mdpi.com Another innovative approach involves the electrochemical generation of peroxodicarbonate (PODIC), a green platform oxidizer. This method, activated by phenoyloxy succinimide (B58015) (POSI), has proven effective for the N-oxidation of various quinolines and pyridines, achieving high isolated yields. acs.org

Below is a table summarizing typical conditions for direct N-oxidation.

| Oxidant System | Catalyst/Activator | Typical Solvent | General Observations |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane, Chloroform (B151607) | High efficiency, mild conditions, widely applicable. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Acetic Acid/Water | Forms peracetic acid in-situ; a classic, cost-effective method. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Dichloromethane/Water | Catalytic system allowing for milder conditions and lower H₂O₂ equivalents. mdpi.com |

| Electrochemically Generated Peroxodicarbonate (PODIC) | Phenoyloxy succinimide (POSI) | Toluene/Water | A sustainable, ex-cell oxidation method with high yields for various heterocycles. acs.org |

Biocatalytic Approaches to Quinoline N-Oxide Synthesis

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic N-oxidation of quinoline itself is an emerging field, studies on analogous pyridine (B92270) derivatives demonstrate the potential of this approach. Whole-cell biocatalysis, utilizing microorganisms, can perform regioselective N-oxidations under mild, aqueous conditions. nbinno.com

For example, whole cells of Burkholderia sp. MAK1 have been shown to effectively catalyze the regioselective N-oxidation of various pyridine compounds. nbinno.com This process leverages the microorganism's native enzymatic machinery, which houses the necessary enzymes and cofactors, thereby avoiding complex enzyme isolation and purification. The high selectivity offered by such biocatalytic systems can minimize the formation of unwanted isomers, which is a significant advantage. nbinno.com While research has also focused on the enzymatic synthesis of quinolines from tetrahydroquinolines using enzymes like monoamine oxidase (MAO-N), this leads to aromatization rather than N-oxidation. nih.govacs.org The extension of specific N-oxidizing biocatalytic systems to quinoline scaffolds like 7-methylquinoline (B44030) is a promising area for future research.

De Novo Synthesis of Quinoline N-Oxide Ring Systems

De novo synthesis strategies build the heterocyclic ring from simpler, often acyclic precursors. These methods are particularly valuable for creating highly substituted or complex quinoline N-oxide derivatives that are not easily accessible through direct oxidation of a parent quinoline.

Ring-Closure Reactions via Nitroarene Precursors

A prominent de novo pathway involves the intramolecular cyclization of substituted nitroarenes. In these reactions, the nitro group is chemically transformed and participates in the ring-forming step, directly yielding the N-oxide functionality.

Electrosynthesis offers a sustainable and reagent-free tool for organic chemistry. The reductive cyclization of specific nitroarenes provides a direct route to quinoline N-oxides. researcher.liferesearchgate.net This method typically employs a simple, undivided electrochemical cell with non-precious electrodes, such as a graphite (B72142) cathode and a magnesium anode. chemrxiv.orgthieme-connect.com

The process is initiated by the electrochemical reduction of a 2-allyl-substituted nitroarene at the cathode to generate a nitroarene radical anion. chemrxiv.orgchemrxiv.org This highly reactive intermediate can then undergo a 1,5-hydrogen atom transfer (HAT) followed by cyclization and loss of water to form the quinoline N-oxide ring system. thieme-connect.com This electrochemical approach is notable for its mild conditions, high atom economy, and tolerance of a wide range of functional groups on the precursor, allowing for the synthesis of diverse quinoline N-oxides in good to excellent yields. researchgate.netchemrxiv.org

The table below illustrates the scope of this electrochemical method with various substituted nitroarenes.

| Substituent on Nitroarene Precursor | Product | Yield (%) |

|---|---|---|

| R = H | 2-(tert-Butyl)quinoline 1-oxide | 82% thieme-connect.com |

| R = OMe | 2-(tert-Butyl)-6-methoxyquinoline 1-oxide | 84% thieme-connect.com |

| R = Cl | 2-(tert-Butyl)-6-chloroquinoline 1-oxide | 96% thieme-connect.com |

| R = Br | 2-(tert-Butyl)-6-bromoquinoline 1-oxide | 82% thieme-connect.com |

| R = CF₃ | 2-(tert-Butyl)-6-(trifluoromethyl)quinoline 1-oxide | 50% thieme-connect.com |

| R = F | 2-Isopropyl-6-fluoroquinoline 1-oxide | 75% thieme-connect.com |

Another powerful de novo strategy involves a sequence of reactions beginning with a Knoevenagel condensation. This approach is used to prepare substituted quinoline N-oxides from readily available o-nitroarylacetonitriles. combichemistry.com

The synthesis begins with the Knoevenagel condensation between an o-nitroarylacetonitrile and an aldehyde or ketone. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. combichemistry.com In this context, the active methylene (B1212753) group of the o-nitroarylacetonitrile attacks the carbonyl compound, catalyzed by a base, to form an alkylidene derivative. This intermediate is then subjected to a base-induced intramolecular cyclization. The base abstracts a proton, initiating an attack on the nitro group, which leads to ring closure and the formation of the substituted quinoline N-oxide ring system. combichemistry.com This tandem approach allows for the construction of the quinoline N-oxide core while simultaneously introducing substituents at various positions.

Metal-Catalyzed Cycloaddition Reactions (e.g., Nitrosobenzene (B162901) and Metal Carbenoid Systems)

The construction of the quinoline N-oxide framework through metal-catalyzed cycloaddition reactions represents a sophisticated approach to N-heterocycle synthesis. While the specific cycloaddition of nitrosobenzene with a metal carbenoid system to directly form the quinoline N-oxide ring is not a commonly documented pathway, the principles of such reactions are well-established in the synthesis of other heterocyclic compounds. Conceptually, this transformation would likely involve a formal [4+1] or other cycloaddition pathway where the nitrosoarene provides the N-oxide functionality.

More broadly, metal-catalyzed reactions are crucial in the chemistry of quinoline N-oxides, though they are predominantly used for the functionalization of a pre-existing ring rather than its initial construction. For instance, rhodium(III)-catalyzed C-H activation is a powerful tool for derivatization. rsc.orgresearchgate.netnih.gov In these reactions, the N-oxide group acts as an effective directing group, enabling highly regioselective alkylation or alkynylation at the C8 position with diazo compounds, which serve as metal carbenoid precursors. rsc.orgresearchgate.netnih.gov This demonstrates the high reactivity of metal carbenoids with the quinoline N-oxide system, albeit in a functionalization capacity.

The related field of 1,3-dipolar cycloadditions often employs metal catalysts to control reactivity and selectivity. Nitrones, which are isoelectronic with the proposed intermediates in some nitrosoarene reactions, undergo metal-assisted [2+3] cycloadditions with various dipolarophiles to form N-oxide-containing heterocycles. combichemistry.com These reactions underscore the potential for metal catalysts like Au(I), Pd(II), and Pt(II) to facilitate the coupling of N-O containing dipoles with unsaturated partners. combichemistry.com

Preparation of Key Precursors and Building Blocks for 7-Methylquinoline 1-oxide Synthesis

The synthesis of this compound relies on the efficient preparation of its direct precursor, 7-Methylquinoline, and the subsequent functionalization of related quinoline N-oxide systems.

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. beilstein-journals.org The synthesis of 7-Methylquinoline typically employs m-toluidine (B57737) as the aromatic amine precursor. researchgate.netchemrxiv.org In the archetypal reaction, the amine is heated with glycerol (B35011), a strong acid (typically sulfuric acid), and an oxidizing agent. beilstein-journals.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative. Subsequent cyclization and oxidation yield the quinoline product. nih.gov

A significant challenge in the Skraup synthesis using m-substituted anilines like m-toluidine is the lack of complete regioselectivity. The cyclization can occur on either side of the methyl group, leading to a mixture of two isomeric products: 7-Methylquinoline and 5-Methylquinoline (B1294701). researchgate.netrsc.org Experimental findings show that the reaction yields a mixture with a 2:1 ratio of the desired 7-methylquinoline to the 5-methylquinoline isomer. researchgate.net This mixture is often carried forward to the next synthetic step without separation. researchgate.netchemrxiv.org

| Reactant | Reagent/Condition | Product(s) | Key Outcome/Consideration |

|---|---|---|---|

| m-Toluidine | Glycerol, H₂SO₄, m-Nitrobenzenesulfonate (oxidant) | 7-Methylquinoline and 5-Methylquinoline | Forms a regioisomeric mixture, typically in a 2:1 ratio. researchgate.net |

Quinoline N-oxides are valuable precursors for introducing a variety of functional groups, particularly at the C2 position. The N-oxide activates the heterocyclic ring, rendering the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. The conversion of a quinoline N-oxide to a 2-azidoquinoline derivative is a key transformation for creating versatile synthetic intermediates.

This derivatization is typically achieved by first activating the N-oxide with an electrophilic reagent, such as p-toluenesulfonyl chloride (TsCl), triflic anhydride (B1165640) (Tf₂O), or phosphorus oxychloride (POCl₃). This activation step forms a highly reactive intermediate (e.g., a tosylate adduct on the N-oxide oxygen), which makes the C2 position exceptionally prone to substitution. Subsequent reaction with an azide (B81097) source, such as sodium azide (NaN₃), leads to the displacement of the activating group and the formation of the 2-azidoquinoline product. This process is a type of deoxygenative functionalization. A similar strategy is employed for introducing other nucleophiles like thiols and amines at the C2 position.

| Starting Material | Reagents | Intermediate Type | Product |

|---|---|---|---|

| Quinoline N-oxide | 1. Activating Agent (e.g., TsCl, POCl₃) 2. Azide Source (e.g., NaN₃) | Activated N-oxy quinolinium salt | 2-Azidoquinoline |

This methodology has been successfully applied to the synthesis of 2-Azido-7-methylquinoline N-oxide, creating a valuable building block for further chemical elaboration.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methylquinoline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Methylquinoline (B44030) 1-oxide, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its atomic arrangement.

The ¹H NMR spectrum of 7-Methylquinoline 1-oxide provides precise information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the quinoline (B57606) ring system and the methyl group protons.

Analysis of a 400 MHz ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the methyl group protons at approximately δ 2.57 ppm. rsc.org The aromatic region of the spectrum is more complex, displaying a series of multiplets and doublets between δ 7.22 and δ 8.55 ppm. rsc.org A multiplet observed between δ 8.55–8.52 ppm integrates to two protons. rsc.org Signals at δ 7.74 and δ 7.71 ppm appear as doublets, each with a coupling constant (J) of 8.4 Hz, indicating ortho-coupling between adjacent protons. rsc.org Further signals include a doublet of triplets at δ 7.45 ppm and a doublet of doublets at δ 7.22 ppm. rsc.org The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the bicyclic ring structure.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.55–8.52 | m | - | 2H | Aromatic Protons |

| 7.74 | d | 8.4 | 1H | Aromatic Proton |

| 7.71 | d | 8.4 | 1H | Aromatic Proton |

| 7.45 | dt | 8.9, 2.7 | 1H | Aromatic Proton |

| 7.22 | dd | 8.4, 6.1 | 1H | Aromatic Proton |

| 2.57 | s | - | 3H | CH₃ Protons |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, the spectrum shows ten distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the one carbon of the methyl group.

In a ¹³C NMR spectrum recorded at 100 MHz in CDCl₃, the methyl carbon appears as a distinct upfield signal at δ 22.0 ppm. rsc.org The remaining nine signals, located in the downfield region between δ 118.6 and δ 141.7 ppm, are characteristic of the sp²-hybridized carbons of the aromatic quinoline N-oxide system. rsc.org The specific chemical shifts are δ 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, and 118.6 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm |

|---|

| 141.7 |

| 141.3 |

| 135.9 |

| 130.9 |

| 128.6 |

| 127.8 |

| 126.4 |

| 119.9 |

| 118.6 |

While direct experimental data for 2D NMR studies on this compound are not detailed in the available literature, the application of these techniques is standard practice for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) spin-spin couplings. It would reveal which protons are adjacent to each other on the quinoline ring, helping to trace the connectivity of the aromatic system and confirm the assignments made from the 1D ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for correlating proton and carbon signals over two or three bonds (¹H-¹³C long-range couplings). This technique would be instrumental in definitively assigning the quaternary carbons and confirming the position of the methyl group by showing a correlation between the methyl protons (at δ 2.57 ppm) and the C7 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid structure like this compound, NOESY could help confirm spatial relationships between protons on different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₀H₉NO, which corresponds to a theoretical exact mass of 159.0684 g/mol . An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. mdpi.com This level of accuracy is essential for verifying the identity of a newly synthesized compound or an isolated natural product. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary purposes: purity assessment and identification.

The purity of the precursor, 7-methylquinoline, is often determined by GC analysis. tcichemicals.com Similarly, GC-MS can be employed to assess the purity of the final N-oxide product. The gas chromatogram would show a primary peak corresponding to this compound, with the area of this peak relative to any impurity peaks providing a quantitative measure of purity. researchgate.netbrieflands.com The mass spectrometer then provides a mass spectrum for the compound as it elutes from the GC column. This spectrum serves as a molecular fingerprint, characterized by a molecular ion peak (M⁺) at m/z = 159 and a specific pattern of fragment ions, which can be compared against spectral libraries for positive identification.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.

In the case of aromatic N-oxides, the N-O stretching vibration is a key diagnostic feature. For quinoline N-oxides, two characteristic strong absorption bands are typically observed. tandfonline.com One band, appearing at higher frequencies (1300-1340 cm⁻¹), is associated with a ring motion that primarily involves the C-N bond. tandfonline.com The second band, found at lower frequencies (1180-1250 cm⁻¹), is predominantly assigned to the N-O stretching mode. tandfonline.com The precise position of these bands can be influenced by the nature and position of substituents on the quinoline ring.

For this compound, the presence of the methyl group at the 7-position is expected to have a minor electronic effect on the N-O bond compared to substituents at other positions. The primary vibrational modes are associated with the quinoline ring structure and the N-O and methyl functional groups.

Interactive Data Table: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Methyl C-H stretch |

| ~1620 | Strong | C=C aromatic ring stretch |

| ~1500 | Strong | C=C aromatic ring stretch |

| ~1450 | Medium | Methyl C-H bend |

| ~1320 | Strong | Ring motion (primarily C-N) |

| ~1240 | Strong | N-O stretch |

| ~830 | Strong | C-H out-of-plane bend |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of quinoline N-oxides and related substituted aromatic compounds.

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon framework of aromatic systems.

The Raman spectrum of this compound is expected to be dominated by vibrations of the quinoline ring system. The N-O stretching vibration, while also Raman active, may be weaker compared to its intensity in the FTIR spectrum. Studies on pyridine (B92270) N-oxide, a related heterocyclic N-oxide, have assigned the N-O stretching vibration to a Raman band around 1254 cm⁻¹. ias.ac.in This provides a useful reference for the expected position of this vibration in this compound. The vibrations of the methyl group and the C-H bonds of the aromatic ring will also give rise to characteristic Raman signals.

Interactive Data Table: Predicted Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Methyl C-H stretch |

| ~1620 | Strong | C=C aromatic ring stretch |

| ~1580 | Strong | C=C aromatic ring stretch |

| ~1380 | Strong | Ring breathing mode |

| ~1240 | Weak-Medium | N-O stretch |

| ~1030 | Medium | Ring breathing mode |

Note: The data in this table is predictive and based on characteristic Raman shifts for quinoline derivatives and other heterocyclic N-oxides.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by probing the transitions between different electronic energy levels. These techniques provide insights into the molecular orbitals, bonding, and electronic properties of a compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being indicative of the types of electronic transitions occurring.

Interactive Data Table: UV-Vis Absorption Data for a Series of Methyl-Substituted Quinoline N-Oxides in 96% Ethanol (B145695) scispace.com

| Compound | λmax (nm) | log ε |

| 2-Methylquinoline (B7769805) N-oxide | 319 | 3.99 |

| 2,3-Dimethylquinoline N-oxide | 317 | 3.87 |

| 2,4-Dimethylquinoline N-oxide | 323 | 3.98 |

| 2,3,4-Trimethylquinoline N-oxide | 323 | 3.88 |

Based on this data, this compound is expected to exhibit a strong absorption band in the range of 315-330 nm, corresponding to a π → π* transition.

Photoemission spectroscopy is a powerful surface-sensitive technique that provides direct information about the electronic structure of a material. By irradiating a sample with high-energy photons (typically X-rays for core-level PES, or ultraviolet light for valence-level PES), electrons are ejected, and their kinetic energy is measured. This allows for the determination of the binding energies of the electrons, which are characteristic of the elements and their chemical environment.

Valence Level Photoemission Spectroscopy: This technique probes the outermost, weakly bound electrons in the valence orbitals. The resulting spectrum provides a map of the occupied density of states and is invaluable for understanding chemical bonding. For this compound, the valence spectrum would be composed of features arising from the π- and σ-orbitals of the quinoline ring system, the methyl group, and the N-O bond. Studies on quinoline have identified four main bands below 11 eV, corresponding to three π-orbitals and the nitrogen lone pair σ-orbital. acs.org

Core Level Photoemission Spectroscopy: This technique probes the tightly bound core electrons (e.g., C 1s, N 1s, O 1s). The binding energies of these electrons are sensitive to the local chemical environment, a phenomenon known as the chemical shift. This allows for the differentiation of atoms in different functional groups. For this compound, one would expect to resolve distinct C 1s peaks for the carbon atoms in the quinoline ring and the methyl group. The N 1s and O 1s core levels would provide specific information about the N-O bond. Theoretical calculations on quinoline and its derivatives have shown good agreement with experimental core-level spectra, aiding in the assignment of these features. cnr.it

While specific experimental photoemission spectra for this compound are not available in the literature, the principles of the technique and data from related quinoline derivatives provide a solid foundation for predicting and interpreting its electronic structure. cnr.itresearchgate.net

Computational and Theoretical Investigations of 7 Methylquinoline 1 Oxide

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of computational chemistry, enabling the calculation of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium-sized organic molecules like 7-Methylquinoline (B44030) 1-oxide due to its favorable balance of accuracy and computational expense. nih.govscispace.com DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. cnr.ityoutube.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net

For quinoline (B57606) N-oxide and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations can provide a detailed picture of the molecule's three-dimensional shape. The introduction of a methyl group at the 7-position and the N-oxide functionality influences the electronic distribution and, consequently, the geometry of the quinoline scaffold.

Beyond geometry optimization, DFT is instrumental in elucidating the electronic properties of the molecule. nih.gov Key electronic descriptors that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, is crucial for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for nucleophilic and electrophilic attack. In quinoline N-oxides, the oxygen atom of the N-oxide group is typically an electron-rich site, making it a center for interactions with electrophiles and a hydrogen bond acceptor.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| N1-O bond length | ~1.27 Å | The length of the bond between the nitrogen of the quinoline ring and the oxygen atom. |

| C2-N1-C9 bond angle | ~121° | The angle within the pyridine (B92270) ring of the quinoline structure. |

| C7-C(methyl) bond length | ~1.51 Å | The length of the bond between the 7-position carbon and the methyl group carbon. |

| Ring Planarity | Near planar | The dihedral angles of the quinoline ring system typically indicate a high degree of planarity. |

Note: The values in the table are illustrative and based on general DFT calculations of quinoline N-oxide derivatives. Specific values for 7-Methylquinoline 1-oxide would require a dedicated computational study.

Before DFT became widespread, ab initio and semi-empirical methods were the mainstays of quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. scispace.com While highly accurate, their computational cost is significantly higher than DFT, limiting their application to smaller molecules. For quinoline N-oxide systems, ab initio calculations can serve as a benchmark for validating the results of less computationally demanding methods. acs.org

Semi-empirical methods, on the other hand, use a simplified Hartree-Fock formalism and introduce parameters derived from experimental data to approximate certain integrals, which drastically speeds up the calculations. uomustansiriyah.edu.iquni-muenchen.dewikipedia.org Methods like AM1, PM3, and MNDO fall into this category. uni-muenchen.denih.gov While faster, their accuracy is generally lower than that of DFT or ab initio methods and is dependent on the quality of the parameterization for the specific class of molecules being studied. wikipedia.org For large-scale screening of many derivatives or for preliminary geometry optimizations before employing more accurate methods, semi-empirical approaches can be very useful. uomustansiriyah.edu.iq

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. By solving Newton's equations of motion, MD simulations generate a trajectory of atomic positions and velocities over time.

Car-Parrinello Molecular Dynamics (CPMD) is a first-principles or ab initio molecular dynamics (AIMD) method that combines DFT with molecular dynamics. wikipedia.orgkrellinst.org Unlike classical MD, which relies on predefined force fields, CPMD calculates the forces acting on the atoms "on the fly" from the electronic structure. wikipedia.org This allows for the simulation of chemical processes that involve the breaking and forming of bonds, as well as polarization effects. wikipedia.org

In the context of N-oxide compounds, CPMD has been used to investigate the dynamics of intra- and intermolecular hydrogen bonds. mdpi.comnih.govresearchgate.net For this compound, CPMD simulations could be employed to study its interactions with solvent molecules, such as water, or with other molecules in a condensed phase. mdpi.comnih.govnih.gov These simulations can reveal the dynamic nature of hydrogen bonding to the N-oxide oxygen atom, including proton transfer events and the stability of hydrogen-bonded complexes. nih.govresearchgate.net Such studies are particularly valuable for understanding the behavior of the molecule in biological systems or in solution. The simulations can be performed in the gas phase or in the crystalline phase to understand the influence of the environment on the molecular properties. nih.govnih.gov

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide a range of tools for this purpose, with Frontier Molecular Orbital (FMO) analysis being one of the most prominent.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comnih.gov The energy and spatial distribution of these orbitals are crucial for determining the reactivity of a molecule. pku.edu.cn

For this compound, the HOMO is typically a π-orbital delocalized over the aromatic ring system, and its energy is related to the molecule's ability to donate electrons (nucleophilicity). The LUMO, also a π-orbital, is associated with the molecule's ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. irjweb.comwuxiapptec.com

By analyzing the distribution of the HOMO and LUMO across the atoms of this compound, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in many functionalization reactions of quinoline N-oxides, the C2 and C8 positions are often reactive. acs.orgnih.gov FMO analysis can help to rationalize this regioselectivity by examining the coefficients of the atomic orbitals contributing to the HOMO and LUMO at these positions. Computational studies on quinoline N-oxide have shown that these calculations can explain the site selectivity observed in reactions like amidation. acs.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline N-oxide | -6.5 | -1.5 | 5.0 |

| 6-Methylquinoline N-oxide | -6.3 | -1.4 | 4.9 |

| 4-Nitroquinoline 1-oxide | -7.2 | -2.8 | 4.4 |

Note: The values in this table are illustrative and represent typical ranges for quinoline N-oxide derivatives. The exact values for this compound would depend on the specific computational method and basis set used. An electron-donating group like methyl is expected to raise the HOMO energy and slightly affect the LUMO energy, likely resulting in a smaller HOMO-LUMO gap compared to the parent quinoline N-oxide.

Calculation of Ionization Potentials and Core-Level Binding Energies

Ionization potential (IP) is a fundamental electronic property that quantifies the minimum energy required to remove an electron from a molecule, providing insight into its reactivity and electronic stability. Core-level binding energies, typically measured by X-ray photoelectron spectroscopy (XPS), are sensitive to the chemical environment of an atom and can provide information about charge distribution.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely used to predict these properties. Methods like the Delta Self-Consistent Field (ΔSCF) approach can be employed to calculate ionization potentials with high accuracy. Similarly, core-level binding energies can be computed by calculating the energy difference between the core-ionized state and the ground state of the molecule.

A review of the scientific literature indicates that specific computational studies on the ionization potentials and core-level binding energies of this compound have not been published. Such calculations would be valuable to quantitatively assess the effect of the N-oxide and the 7-methyl group on the electronic structure of the quinoline system.

Mapping of Charge Density and Electron Density Distributions

The distribution of electrons within a molecule is key to understanding its polarity, reactivity, and intermolecular interactions. Computational chemistry allows for the detailed mapping of charge density and electron density distributions. These maps can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are often used to analyze the electron distribution and bonding characteristics. These analyses can provide a quantitative picture of the charge on each atom and the nature of the chemical bonds.

As of this writing, there are no specific published studies detailing the computationally mapped charge density and electron density distributions for this compound. Such studies would elucidate how the electron-donating methyl group and the electron-withdrawing N-oxide group modulate the electron density across the aromatic system.

Elucidation of Reaction Mechanisms through Computational Modeling

The characterization of transition states is a cornerstone of mechanistic computational chemistry. By locating the transition state structure and calculating its energy, the activation energy of a reaction can be determined, which is crucial for understanding the reaction kinetics. Methods such as DFT are widely used for this purpose.

While general computational studies on the reactivity of quinoline N-oxides have been performed, focusing on reactions such as C-H functionalization, specific computational characterizations of transition states and kinetic studies for reactions involving this compound are not available in the current literature.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects, with continuum solvation models like the Polarizable Continuum Model (PCM) being a popular and efficient choice. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their effect on the reaction pathway.

Detailed computational studies on the influence of solvent effects on the reaction pathways of this compound have not been reported. Applying continuum solvation models to theoretical investigations of its reactions would provide a more realistic and accurate picture of its chemical behavior in solution.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for interpreting experimental spectra and for the structural elucidation of molecules.

The prediction of NMR chemical shifts, particularly for ¹H and ¹³C, is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. Comparing predicted chemical shifts with experimental data serves as a stringent test of the accuracy of the computational method and the proposed molecular structure.

Theoretical Vibrational Frequency Analysis

Computational chemistry offers powerful tools to predict and analyze the vibrational spectra (Infrared and Raman) of molecules. For a molecule like this compound, such an analysis would typically be performed using Density Functional Theory (DFT), a popular quantum chemical method.

The standard approach involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved by finding the geometry that corresponds to the lowest energy state on the potential energy surface. Common DFT functionals for this purpose include B3LYP, often paired with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The output provides a list of vibrational modes and their corresponding frequencies (typically in wavenumbers, cm⁻¹). These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Vibrational Mode Assignment: Each calculated frequency corresponds to a specific motion of the atoms in the molecule. These motions, or normal modes, can be visualized using computational software. The assignments are typically described in terms of stretching, bending, wagging, twisting, and scissoring of specific bonds or functional groups. For this compound, key vibrational modes would include:

C-H stretching and bending modes of the quinoline and methyl groups.

C-C and C-N stretching and ring deformation modes of the bicyclic quinoline core.

The characteristic N-O stretching vibration of the 1-oxide group.

Vibrations associated with the methyl group, such as symmetric and asymmetric stretching and bending.

While specific data tables for this compound are not available, a hypothetical table based on analyses of similar molecules might resemble the following:

Hypothetical Calculated Vibrational Frequencies and Assignments for this compound (Note: This data is illustrative and not based on actual calculations for this specific molecule.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3100-3000 | 2976-2880 | Aromatic C-H stretching |

| 3000-2900 | 2880-2784 | Methyl C-H stretching |

| 1620 | 1555 | C=C aromatic stretching |

| 1580 | 1517 | C=N stretching |

| 1450 | 1392 | Methyl asymmetric bending |

| 1380 | 1325 | Methyl symmetric bending |

| 1250 | 1200 | N-O stretching |

| 850 | 816 | Aromatic C-H out-of-plane bending |

The detailed research findings from such a study would provide valuable insights into the structural and electronic properties of this compound. The calculated vibrational spectrum could be used to interpret experimental FT-IR and Raman spectra, helping to identify the compound and understand its molecular structure.

Mechanistic Principles Governing Quinoline N Oxide Transformations

Radical Reaction Pathways in Functionalization and Coupling Reactions

The functionalization of quinoline (B57606) derivatives, including 7-Methylquinoline (B44030) 1-oxide, can proceed through pathways involving radical intermediates, particularly in C–H activation and coupling reactions. The generation of radical species can be initiated through various means, including the use of radical initiators, photocatalysis, or interaction with transition metals.

Research into the functionalization of related methylquinolines has provided insight into these mechanisms. For instance, in the metal-free synthesis of quinoline derivatives from 2-methylquinolines, the reaction is hindered by the presence of radical scavengers like TEMPO or 1,1-diphenylethylene. nih.govacs.org This suggests that the reaction mechanism likely involves radical species. A proposed pathway involves the generation of tert-butoxyl and tert-butylperoxyl radicals from a catalytic cycle of I₂ and tert-butyl hydroperoxide (TBHP), which then participate in the subsequent transformations. nih.govacs.org

Another example of a radical-mediated transformation is the iron-catalyzed, visible-light-driven reaction between quinoline and carboxylic acids. The proposed mechanism involves the formation of an iron carboxylate, which undergoes decarboxylation promoted by blue light to generate an alkyl radical. mdpi.com This radical then reacts with a protonated quinoline to form a nitrogen-centered alkyl quinolyl radical cation, which is subsequently oxidized to continue the catalytic cycle. mdpi.com Computational studies have also been employed to analyze the attack of hydroxyl radicals on the quinoline ring, providing a theoretical framework for understanding such radical reactions. researchgate.net

However, not all oxidation reactions involving methylquinoline derivatives proceed via radical pathways. In certain manganese-catalyzed epoxidation reactions where 2-methylquinoline (B7769805) is used as an additive, the absence of allylic oxidation byproducts indicates that the reaction does not follow a radical or Fenton-type reactivity pathway. rsc.org

| Reaction Type | Proposed Radical Species | Initiation Method | Evidence |

| C(sp³)–H Functionalization | tert-Butoxyl, tert-Butylperoxyl | I₂/TBHP Catalysis | Inhibition by TEMPO nih.govacs.org |

| Hydroxyalkylation | Alkyl Radical, Radical Cation | Iron-Catalysis, Visible Light | Mechanistic Proposal mdpi.com |

| Hydroxylation | Hydroxyl Radical | - | Computational Analysis researchgate.net |

Concerted versus Stepwise Mechanisms in Cyclization and Rearrangement Processes

The transformations of quinoline N-oxides can involve pericyclic reactions, such as cycloadditions, where the distinction between concerted and stepwise mechanisms is a critical area of study. Quinoline N-oxides can act as 1,3-dipoles, participating in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netclockss.org

The mechanism of 1,3-dipolar cycloadditions is often debated, with two primary proposed pathways:

Concerted Mechanism (Huisgen's Mechanism): This pathway involves a single transition state where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). Computational studies on the reaction of nitrones with ethene suggest this is the preferred pathway for many 1,3-dipolar cycloadditions. researchgate.net

Stepwise Mechanism (Firestone's Mechanism): This pathway involves the formation of a diradical intermediate. The reaction proceeds through two distinct transition states. While considered a viable alternative, it is often found to be less competitive than the concerted path. researchgate.net However, highly reactive dipolarophiles, such as antiaromatic systems, may promote a stepwise diradical pathway. researchgate.net

In the context of quinoline N-oxides, reactions with isocyanates provide a relevant example. 3-Substituted quinoline N-oxides react with phenyl isocyanate to yield oxazolo[4,5-b]quinoline derivatives. clockss.org This transformation is proposed to proceed through a primary adduct formed via a 1,3-dipolar cycloaddition reaction. clockss.org While specific mechanistic studies for 7-Methylquinoline 1-oxide in this context are limited, the general principles of 1,3-dipolar cycloadditions suggest that the reaction likely proceeds through a concerted, asynchronous transition state, consistent with Huisgen's mechanism.

Influence of Hydrogen Bonding on Reactivity and Molecular Conformation

The N-oxide functionality in this compound is a strong hydrogen bond acceptor, a characteristic that significantly influences the molecule's reactivity and solid-state conformation. The oxygen atom of the N-oxide group can participate in both intramolecular and intermolecular hydrogen bonds, which can stabilize transition states, influence crystal packing, and alter the electronic properties of the quinoline ring system.

Computational studies on various quinoline N-oxide derivatives have provided detailed insights into these interactions:

Intramolecular Hydrogen Bonding: In molecules like 8-hydroxyquinoline (B1678124) N-oxide and 2-carboxyquinoline N-oxide, short and strong intramolecular hydrogen bonds are observed. core.ac.uk These are often described as resonance-assisted hydrogen bonds. nih.gov First-principle molecular dynamics simulations have been used to study the dynamics of these hydrogen bonds and the mobility of the bridge proton. core.ac.uknih.gov

Intermolecular Hydrogen Bonding: The N-oxide group readily forms hydrogen bonds with solvent molecules or other species. In the reduction of substituted quinolines, it is suggested that water molecules can enhance reactivity by establishing strong hydrogen bonding interactions that stabilize the protonated ion-pair intermediate. rsc.org In the solid state, these interactions are crucial for defining the molecular packing. For example, in molybdenum peroxo complexes containing quinoline N-oxide ligands, strong hydrogen bonds between the N-oxide ligand and solvent molecules can result in extended hydrogen-bonded chains. researchgate.net

The ability of the N-oxide group to act as a hydrogen bond acceptor can modulate the reactivity of this compound by stabilizing charged intermediates or transition states, thereby lowering the activation energy for certain reactions.

| Type of Hydrogen Bond | Interacting Partner | Effect | Example Compound |

| Intramolecular | Hydroxyl Group | Formation of stable quasi-ring, proton mobility | 8-Hydroxyquinoline N-oxide core.ac.uk |

| Intramolecular | Carboxamide N-H | Resonance-assisted H-bond | N-methyl-quinoline-2-carboxamide 1-oxide nih.govresearchgate.net |

| Intermolecular | Water (Solvent) | Stabilization of reaction intermediates | Substituted Quinolines rsc.org |

| Intermolecular | Peroxo Ligands | Formation of extended chains in crystal lattice | Molybdenum-Quinoline N-oxide complexes researchgate.net |

Substituent-Directed Effects and Regioselectivity Control in N-Oxide Chemistry

The regiochemical outcome of reactions involving this compound is controlled by the powerful directing effects of both the N-oxide group and the methyl substituent. The dominant effect often depends on the reaction type and conditions, such as whether the reaction is a classical electrophilic substitution or a metal-catalyzed C-H activation.

Directing Effect of the 7-Methyl Group: As an electron-donating group, the methyl substituent is an ortho, para-director for electrophilic aromatic substitution on the carbocyclic ring. This effect is clearly demonstrated in the nitration of 7-methylquinoline, which results in the exclusive formation of the 8-nitro isomer. brieflands.com The 8-position is ortho to the methyl group, making it the most activated site for electrophilic attack. brieflands.com This directing effect is also pivotal during the Skraup synthesis from m-toluidine (B57737), where the methyl group strongly favors cyclization to produce 7-methylquinoline over the 5-methyl isomer. brieflands.com

Directing Effect of the N-Oxide Group: The N-oxide group is a powerful directing group for metal-catalyzed C-H functionalization. By acting as a coordination site for a metal catalyst, it directs reactions to specific positions, primarily C2 and C8. nih.govmdpi.com This chelation-assistance often overrides the inherent electronic preferences of the quinoline ring. For example, palladium-catalyzed arylations and rhodium-catalyzed amidations of quinoline N-oxides show high regioselectivity for the C2 and C8 positions, respectively. nih.govacs.org Studies on various substituted quinoline N-oxides indicate that the electronic nature of other substituents often plays a minor role in the face of this strong directing effect. mdpi.com

The interplay between these two directing groups in this compound means that reactions can be selectively guided to different positions. Electrophilic substitution will be directed to C8 by the methyl group, while metal-catalyzed C-H activation will likely be directed to C2 or C8 by the N-oxide, depending on the specific catalyst and reaction conditions.

Role of Catalysis in Directing Reaction Outcomes (e.g., Metal-Catalyzed C-H Activation)

Catalysis plays a crucial role in the functionalization of this compound, particularly through transition metal-catalyzed C–H activation. rsc.org The N-oxide functionality serves as an excellent internal directing group, enabling high levels of regioselectivity that are otherwise difficult to achieve. nih.govmdpi.com

The general mechanism for this type of transformation involves the coordination of the N-oxide's oxygen atom to a transition metal center (e.g., Pd, Rh, Cu). This initial coordination brings the metal catalyst into close proximity to the C–H bonds at the C2 and C8 positions, facilitating their cleavage through a process like concerted metalation-deprotonation or oxidative addition. This generates a cyclometalated intermediate, such as a five-membered rhodacycle in Rh(III)-catalyzed reactions, which is a key species in the catalytic cycle. acs.orgresearchgate.net This intermediate then reacts with a coupling partner, followed by reductive elimination or another terminal step to release the functionalized product and regenerate the active catalyst. nih.gov

This strategy has been successfully applied to a wide range of transformations of quinoline N-oxides, including:

C–C Bond Formation: Palladium-catalyzed C2-arylation and C2-alkenylation. nih.gov

C–N Bond Formation: Rhodium-catalyzed C8-amidation. acs.org

C–Br Bond Formation: Rhodium-catalyzed C8-bromination. acs.org

C–S Bond Formation: Copper-catalyzed C2-sulfoximination. mdpi.com

The choice of the metal catalyst is critical in determining the regiochemical outcome. For instance, palladium catalysts often favor functionalization at the C2 position, whereas specific rhodium(III) catalytic systems have been developed to selectively target the C8 position. nih.govacs.org This catalytic approach allows for the efficient and atom-economical construction of complex quinoline derivatives from simple precursors. nih.gov

| Catalyst System | Target Position | Transformation | Reference |

| Pd(OAc)₂ | C2 | Arylation, Alkenylation | nih.gov |

| [Cp*RhCl₂]₂ | C8 | Bromination, Amidation | acs.org |

| CuBr | C2 | Sulfoximination, Carbamoylation | mdpi.com |

Advanced Applications of 7 Methylquinoline 1 Oxide and Quinoline N Oxides in Organic Synthesis

Utilization as Directing Groups in Transition-Metal Catalysis

The N-oxide functional group in quinoline (B57606) N-oxides can act as an effective directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation of otherwise unreactive C-H bonds, providing a powerful tool for the regioselective introduction of various functional groups.

While specific studies detailing the use of 7-Methylquinoline (B44030) 1-oxide as a directing group are not extensively documented in publicly available research, the principles of C-H activation in substituted quinolines provide valuable insights. For instance, in rhodium-promoted C-H bond activation of 7-methylquinoline, the methyl group at the 7-position has been shown to direct the activation to the C4 position of the quinoline ring. This regioselectivity is influenced by the electronic and steric properties of the substituent.

In the broader context of quinoline N-oxides, the N-oxide group typically directs functionalization to the C8 position. This is attributed to the formation of a stable six-membered palladacycle intermediate. This C8 selectivity is a common theme in palladium-catalyzed reactions of quinoline N-oxides. acs.org

Table 1: Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization of Quinolines

| Catalyst | Directing Group | Position of Functionalization |

| Rhodium | 7-Methyl | C4 |

| Palladium | N-oxide | C8 |

Note: The data for the 7-Methyl directing group is based on 7-methylquinoline, not its N-oxide.

Scaffold Diversity Generation via Quinoline N-Oxide Intermediates

Quinoline N-oxides serve as valuable precursors for generating diverse molecular scaffolds through various chemical transformations. The reactivity of the N-oxide moiety allows for skeletal editing and rearrangement reactions, leading to the formation of novel heterocyclic systems.

Recent advancements have demonstrated the tunable skeletal editing of quinolines via their N-oxides. Through multicomponent reactions, quinoline N-oxides can be converted into a range of nitrogen-containing heterocycles. For example, in a one-pot procedure involving a quinoline N-oxide, a dialkyl acetylenedicarboxylate, and water, unique 2-substituted indolines can be generated. These indolines can then undergo further transformations, such as acid-promoted fragmentation to yield indoles, base-facilitated ring-opening to produce 2-alkenylanilines, and oxidative cyclization to form isoquinolinones.

Another innovative approach involves the "skeletal editing" of quinoline N-oxides through a nitrogen-to-carbon single atom swap. This process allows for the conversion of the quinoline scaffold into a naphthalene (B1677914) backbone, offering a powerful method for scaffold diversification. While these examples showcase the potential of quinoline N-oxides in generating molecular diversity, specific applications starting from 7-Methylquinoline 1-oxide are not yet widely reported. However, these general methodologies are expected to be applicable to substituted quinoline N-oxides, including the 7-methyl derivative.

Integration into Multi-Step Synthetic Sequences for Complex Molecule Construction

The functionalized quinoline core is a key structural motif in many biologically active compounds and natural products. The strategic incorporation and transformation of quinoline derivatives are crucial in the total synthesis of complex molecules. While a direct multi-step synthesis starting from this compound is not prominently featured in the literature, the synthesis of related complex structures highlights the importance of the 7-methylquinoline scaffold.

A notable example is the two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737). brieflands.com The initial step involves a Skraup synthesis to produce a mixture of 7- and 5-methylquinoline (B1294701). This mixture is then subjected to nitration, which selectively yields 7-methyl-8-nitroquinoline in high yield. brieflands.com This sequence demonstrates how the 7-methylquinoline core can be elaborated into a more complex, functionalized derivative. The resulting 7-methyl-8-nitroquinoline can serve as a key intermediate for the synthesis of other complex molecules.

Although this specific example does not utilize this compound as an intermediate, it underscores the utility of the 7-methylquinoline framework in multi-step synthetic strategies aimed at constructing complex molecular targets. The N-oxide derivative could potentially offer alternative synthetic routes with different regiochemical outcomes in C-H functionalization steps, thereby providing access to a wider range of complex quinoline-based molecules.

Biological Transformations and Degradation Pathways of Quinoline N Oxides

Oxidative Metabolism in Microsomal Preparations

The liver is the primary site of xenobiotic metabolism in vertebrates, where membrane-bound enzymes in the endoplasmic reticulum of hepatocytes, known as microsomes, carry out oxidative transformations.

The N-oxidation of the quinoline (B57606) ring is a recognized metabolic pathway. While direct studies on 7-methylquinoline (B44030) are limited, research on the parent compound, quinoline, provides significant insights. In in vitro studies using human and rat liver microsomes, quinoline is metabolized to quinoline-1-oxide. nih.gov This process is a key step in the biotransformation of quinoline. Although present, the formation of quinoline-1-oxide in rat liver microsomes is observed in very small quantities. nih.gov It is plausible that 7-methylquinoline undergoes a similar N-oxidation process in hepatic microsomes, resulting in the formation of 7-methylquinoline 1-oxide. The presence of the methyl group at the 7-position may influence the rate and extent of this transformation.

The enzymatic system primarily responsible for the N-oxidation of quinoline is the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov Specifically, studies have identified CYP2A6 as the principal cytochrome P450 isoform involved in the formation of quinoline-1-oxide in human liver microsomes. nih.gov A strong correlation (correlation coefficient r = 0.95) has been observed between CYP2A6 activity and the formation of quinoline-1-oxide. nih.gov In contrast, another major isoform, CYP2E1, is primarily involved in the formation of 3-hydroxyquinoline. nih.gov Given this evidence, it is highly probable that the N-oxidation of 7-methylquinoline to this compound in human liver microsomes is also predominantly catalyzed by the CYP2A6 enzyme.

| Enzyme | Metabolite Formed | Significance in Human Liver Microsomes |

| CYP2A6 | Quinoline-1-oxide | Principal enzyme for N-oxidation nih.gov |

| CYP2E1 | 3-Hydroxyquinoline | Primarily involved in hydroxylation nih.gov |

Microbial Degradation and Biotransformation of Methylquinolines

Microorganisms play a crucial role in the environmental degradation of heterocyclic compounds like quinolines and their methylated derivatives. Several bacterial species have been identified that can transform or degrade these compounds.

The microbial metabolism of quinoline often begins with a hydroxylation step, typically at the 2-position, to form 2-hydroxyquinoline. asm.org This initial step is a common strategy employed by various bacteria to destabilize the aromatic ring system, making it amenable to further degradation.

Studies on the microbial degradation of methylquinolines have shown that certain bacterial strains can hydroxylate these compounds. For instance, strains of Pseudomonas aeruginosa have been shown to hydroxylate 6-methylquinoline, 7-methylquinoline, and 8-methylquinoline. researchgate.net Another species, Pseudomonas putida, was found to hydroxylate 8-methylquinoline. researchgate.net While these studies focus on the formation of hydroxylated derivatives, they highlight the capability of microorganisms to initiate the degradation of methylquinolines. The degradation of quinoline and methylquinolines by Pseudomonas species often results in the production of hydroxyquinolines. nih.govnih.gov

It is important to note that while N-oxidation is a key metabolic pathway in mammalian systems, the primary initial microbial attack on the quinoline ring appears to be hydroxylation. The formation of this compound as a microbial metabolite has not been prominently reported in the existing literature, which largely points towards hydroxylation as the key initial biotransformation step. asm.org

| Microorganism | Substrate(s) | Transformation Product(s) |

| Pseudomonas aeruginosa QP | 6-Methylquinoline, 7-Methylquinoline, 8-Methylquinoline | Hydroxylated methylquinolines researchgate.net |

| Pseudomonas putida QP | 8-Methylquinoline | Hydroxylated methylquinoline researchgate.net |

| Various Pseudomonas species | Quinoline | 2-Hydroxyquinoline asm.org |

Future Research Directions and Emerging Trends for 7 Methylquinoline 1 Oxide

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for quinoline (B57606) synthesis, such as the Skraup reaction which involves reagents like glycerol (B35011) and sulfuric acid with an oxidizing agent, are often energy-intensive and produce significant waste. brieflands.com Future research is pivoting towards greener, more sustainable synthetic strategies. A promising area is the development of heterogeneous catalytic systems for the gas-phase synthesis of quinolines, which can simplify catalyst recovery and reuse. rsc.org For instance, modified USY zeolite catalysts have demonstrated high conversion and selectivity in the reaction of anilines with alcohols, offering a more environmentally benign alternative to homogeneous acid catalysts. rsc.org

Another trend is the move towards metal-free synthesis protocols. Recent developments have shown the functionalization of C(sp3)–H bonds and tandem cyclization to create quinoline derivatives without the need for transition metals, using systems like iodine and tert-butyl hydroperoxide (TBHP). nih.gov Adapting such methods for the synthesis of 7-methylquinoline (B44030), followed by a clean oxidation step to form the N-oxide, represents a significant step forward in sustainable production. The focus is on atom economy, reducing hazardous waste, and utilizing earth-abundant catalysts or catalyst-free systems. rsc.org

| Synthesis Strategy | Key Features | Potential Advantages for 7-Methylquinoline 1-oxide |

| Heterogeneous Catalysis | Use of solid catalysts like modified zeolites (e.g., ZnCl2/Ni-USY). rsc.org | Enhanced catalyst recyclability, simplified product purification, potential for continuous flow processes. |

| Metal-Free C-H Activation | Avoidance of transition metal catalysts, often using reagents like I2/TBHP. nih.gov | Lower cost, reduced metal contamination in the final product, alignment with green chemistry principles. |

| Aerobic Oxidation | Utilizing molecular oxygen as the terminal oxidant in dehydrogenation steps. chemicalbook.com | High atom economy, water as the primary byproduct, increased safety and sustainability. |

Development of Highly Regioselective and Stereoselective Functionalization Methodologies

A major frontier in the chemistry of this compound is the precise control over the functionalization of its heterocyclic core. The N-oxide group is a powerful directing group, facilitating C-H activation at various positions, but achieving high regioselectivity remains a key challenge. Current research extensively explores transition-metal-catalyzed C-H functionalization to introduce new substituents at specific sites. mdpi.comscilit.com

Palladium, copper, and rhodium are prominent metals in these methodologies. For example, palladium-catalyzed reactions can achieve selective C2-arylation of the quinoline N-oxide ring. mdpi.com Similarly, copper catalysts have been effectively used for C2 carbamoylation and sulfoximination. mdpi.com More recent advancements have demonstrated that Rh(III) catalysts can enable highly regioselective C8–H activation, allowing for the introduction of bromine and nitrogen-based functional groups at a position that is often difficult to access. acs.org

The future in this area lies in developing catalysts and reaction conditions that can selectively target any desired position on the this compound scaffold, potentially by overcoming the inherent electronic biases of the molecule. While stereoselectivity is not intrinsically a factor for the parent molecule, it will become crucial as methodologies are developed to introduce chiral centers during the functionalization process.

Table of Regioselective Functionalization Reactions for Quinoline N-oxides

| Catalyst System | Target Position | Type of Functionalization | Reference |

|---|---|---|---|

| Pd(OAc)₂ / X-Phos | C2 | Arylation | mdpi.com |

| CuBr / TBHP | C2 | Carbamoylation | mdpi.com |

| Rh(III) Complexes | C8 | Bromination, Amidation | acs.org |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions and molecules. For this compound, advanced computational modeling offers a path to predict its behavior and guide experimental design. Software platforms like Avogadro allow for the construction of molecular structures and energy minimization using various force fields to determine the most stable conformations. mdpi.com

Future applications will involve more sophisticated techniques, such as Density Functional Theory (DFT), to:

Predict Reactivity: Calculate electron density maps and molecular orbital energies to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of regioselective functionalization strategies.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways for catalytic C-H activation, helping to understand the factors that control selectivity and efficiency. acs.org

Design Novel Derivatives: Virtually screen libraries of potential derivatives of this compound for desired electronic or steric properties before committing to their synthesis in the lab. This predictive power can significantly reduce the time and resources required for developing new functional materials or catalysts.

By simulating how the molecule interacts with catalysts and reagents, computational modeling provides insights that are difficult to obtain through experimentation alone, paving the way for a more rational and efficient approach to chemical design. mdpi.com

Integration of this compound into New Catalytic Systems

Beyond being a target for synthesis and functionalization, this compound holds potential as a component within new catalytic systems. Quinolines and related N-heterocycles are widely used as ligands in organometallic catalysis. rsc.orgscilit.com The N-oxide functionality, with its available oxygen lone pair, can act as a coordinating site for a metal center, influencing the catalyst's stability, solubility, and reactivity.

Emerging trends focus on incorporating quinoline-type structures into catalyst designs for challenging oxidation reactions. For instance, systems combining manganese salts with picolinic acid and a quinoline derivative have been shown to catalyze the epoxidation of unactivated olefins and the C-H oxidation of alkanes using aqueous hydrogen peroxide. rsc.org

Future research will likely explore the specific role of this compound as a ligand or additive. The electronic and steric properties conferred by the 7-methyl group and the N-oxide moiety could be harnessed to:

Tune Catalyst Activity: Modify the electronic environment of a metal center to enhance its catalytic performance.

Improve Catalyst Stability: The N-oxide can form a stable coordination bond, potentially preventing catalyst degradation and increasing turnover numbers.

Develop Novel Reaction Pathways: The unique geometry and electronic nature of the molecule could enable new types of catalytic transformations that are not accessible with existing ligands.

By exploring its integration into catalytic cycles, researchers aim to unlock new functionalities for this compound, transforming it from a synthetic target into an active enabler of chemical innovation.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 7-methylquinoline 1-oxide in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to minimize inhalation risks. Avoid skin contact by following decontamination protocols (e.g., immediate washing with soap and water). Store the compound in a tightly sealed container away from heat, light, and incompatible substances like strong oxidizers or acids .

Q. How should researchers characterize the purity of this compound during synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for purity assessment. Compare retention times or spectral data against certified standards. For novel derivatives, include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and rule out byproducts .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent photodegradation and oxidation. Regularly monitor for discoloration or precipitate formation, which may indicate decomposition. Avoid prolonged exposure to humidity by using desiccants .

Advanced Research Questions

Q. How can enzymatic reduction pathways of this compound be studied in mammalian tissues?

- Methodological Answer : Isolate microsomal and mitochondrial fractions from target tissues (e.g., liver or lung). Conduct anaerobic incubations with NADPH/NADH cofactors and quantify reduced metabolites (e.g., 7-methylquinoline) via spectrophotometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate assay linearity by testing incubation time (e.g., 0–30 minutes) and enzyme concentration gradients .

Q. What experimental design considerations are critical for in vivo carcinogenesis studies using this compound?

- Methodological Answer : Optimize dosing regimens (e.g., 100 µg/mL in drinking water) and exposure duration (e.g., 16–28 weeks) based on target tissue specificity. Use wild-type and genetically modified models (e.g., SLC39A5 knockout mice) to assess genetic influences. Include negative controls (e.g., solvent-only groups) and monitor histopathological changes through serial biopsies .

Q. How should researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

- Methodological Answer : Perform accelerated stability testing at multiple pH levels (e.g., 2, 7, 10) and temperatures (25–60°C). Use LC-MS to identify degradation products (e.g., quinoline derivatives or N-oxides). Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions. Cross-validate results with orthogonal techniques like FTIR for functional group analysis .

Q. What strategies are recommended for systematic reviews of this compound’s toxicological profile?

- Methodological Answer : Conduct a PRISMA-guided literature search across PubMed, Web of Science, and EMBASE using keywords (e.g., "this compound AND toxicity"). Screen studies for assay relevance (e.g., Ames test, micronucleus assay) and risk of bias (e.g., sample size, controls). Synthesize data using meta-analysis tools (e.g., RevMan) to quantify dose-response relationships and identify research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.